Chlorobis(ethylene)iridium(I) Dimer

Description

The exact mass of the compound Chlorobis(ethylene)iridium(I) Dimer is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chlorobis(ethylene)iridium(I) Dimer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorobis(ethylene)iridium(I) Dimer including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethene;iridium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H4.2ClH.2Ir/c4*1-2;;;;/h4*1-2H2;2*1H;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGDBTYHWLDKQG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C.C=C.C=C.C=C.[Cl-].[Cl-].[Ir].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2Ir2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39722-81-1 | |

| Record name | Chlorobis(ethylene)iridium(I) Dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Chlorobis(ethylene)iridium(I) Dimer

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Catalyst Precursor

Chlorobis(ethylene)iridium(I) dimer, with the chemical formula [IrCl(C₂H₄)₂]₂, is a cornerstone organometallic complex that serves as a vital precursor in the synthesis of a myriad of iridium-based catalysts.[1] Its significance in fields ranging from organic synthesis to materials science necessitates a comprehensive understanding of its structural attributes. This guide provides an in-depth exploration of the molecular architecture of this pivotal compound, moving beyond a superficial overview to deliver field-proven insights grounded in established experimental and theoretical data. The causality behind its structural features and their influence on its reactivity will be a central theme, offering a robust knowledge base for researchers leveraging this compound in their work.

Molecular Structure: A Dimeric Architecture with Bridging Halides

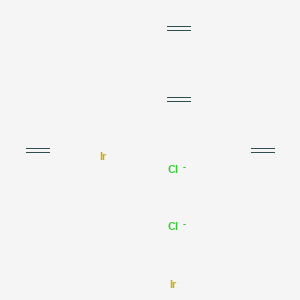

At its core, Chlorobis(ethylene)iridium(I) dimer is a binuclear complex where two iridium(I) centers are linked by two bridging chloride ligands. This dimeric structure is a common motif for 16-electron square-planar d⁸ metal complexes, providing a degree of stability while allowing for facile ligand substitution, a key characteristic for a catalyst precursor.

The coordination geometry around each iridium(I) center is approximately square planar. The four coordination sites are occupied by the two bridging chlorides and two ethylene ligands. The ethylene ligands are bound to the iridium center in an η²-fashion, where both carbon atoms of the double bond are coordinated to the metal.

Caption: Ball-and-stick model of the core [Ir₂(μ-Cl)₂] framework.

The Ir-Cl bond lengths in the bridging chlorides are expected to be in the range of 2.35-2.45 Å, based on data from related iridium complexes. The Ir-C bond distances to the ethylene ligands are anticipated to be approximately 2.1-2.2 Å. The C=C bond length of the coordinated ethylene is slightly elongated compared to free ethylene (1.34 Å), a direct consequence of π-backbonding from the electron-rich iridium(I) center into the π* antibonding orbitals of the ethylene ligand. This backbonding is a critical aspect of the Dewar-Chatt-Duncanson model of olefin coordination and is fundamental to the reactivity of the complex.

The molecule possesses a center of inversion, and in the solid state, it is expected to adopt a D₂h point group symmetry, similar to its COD analog.[2] This high symmetry has implications for its spectroscopic properties.

Synthesis and Formation: A Redox-Coupled Process

The synthesis of chlorobis(ethylene)iridium(I) dimer typically involves the reduction of an iridium(III) precursor in the presence of ethylene gas. A common starting material is hydrated iridium(III) chloride (IrCl₃·xH₂O).[3] The reaction is generally carried out in an alcoholic solvent, such as ethanol or isopropanol, which also acts as the reducing agent.

A Representative Synthetic Protocol:

-

A suspension of hydrated iridium(III) chloride in a deoxygenated alcohol (e.g., 2-propanol/water mixture) is prepared in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

-

Ethylene gas is then bubbled through the suspension at a controlled temperature, typically near room temperature or slightly elevated.

-

The iridium(III) is reduced to iridium(I) by the alcohol, which is concurrently oxidized.

-

The initially dark-colored solution gradually changes as the [IrCl(C₂H₄)₂]₂ dimer is formed, often precipitating from the solution as a yellow or orange solid.

-

The product is then isolated by filtration, washed with a suitable solvent (e.g., cold ethanol or ether) to remove any unreacted starting materials and byproducts, and dried under vacuum.

It is noteworthy that an intermediate in this process can be the thermally unstable monomeric species, IrCl(C₂H₄)₄. This species readily loses two ethylene ligands to form the more stable dimeric complex.[4]

Caption: Generalized workflow for the synthesis of [IrCl(C₂H₄)₂]₂.

Spectroscopic Characterization: Probing the Molecular Structure

Spectroscopic techniques are indispensable for confirming the structure of chlorobis(ethylene)iridium(I) dimer and for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In a deuterated solvent such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂), the proton NMR spectrum of [IrCl(C₂H₄)₂]₂ is expected to show a single, sharp resonance for the sixteen equivalent protons of the four ethylene ligands. The chemical shift of this resonance typically appears in the range of δ 2.5-3.5 ppm. The equivalence of the protons is a result of rapid intramolecular exchange processes at room temperature.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will exhibit a single resonance for the eight equivalent carbon atoms of the ethylene ligands.[5] This signal is typically observed in the range of δ 50-70 ppm. The upfield shift compared to free ethylene is indicative of the shielding effect of the iridium center.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the bonding within the complex, particularly the coordination of the ethylene ligands and the nature of the iridium-chloride bonds.

-

ν(C=C): A key diagnostic band is the C=C stretching vibration of the coordinated ethylene. In free ethylene, this vibration is IR-inactive. However, upon coordination to the iridium center, the symmetry is lowered, and this mode becomes IR-active. It typically appears as a weak to medium intensity band in the region of 1500-1530 cm⁻¹. The decrease in frequency from the Raman-active mode in free ethylene (around 1623 cm⁻¹) is a direct measure of the extent of π-backbonding.

-

ν(Ir-Cl): The stretching vibrations of the bridging iridium-chloride bonds are observed in the far-infrared region, typically between 250 and 300 cm⁻¹. The presence of two bands in this region is consistent with the bridged dimeric structure.

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Significance |

| ν(C-H) of ethylene | ~3000-3100 | C-H stretching in the coordinated olefin |

| ν(C=C) of ethylene | ~1500-1530 | Indicates η²-coordination and π-backbonding |

| δ(CH₂) of ethylene | ~1420-1450 | Bending modes of the ethylene ligands |

| ν(Ir-Cl) bridging | ~250-300 | Confirms the presence of bridging chloride ligands |

Reactivity: A Gateway to Iridium Catalysis

The structural features of chlorobis(ethylene)iridium(I) dimer directly dictate its reactivity. The relatively labile ethylene ligands and the ability of the chloride bridges to be cleaved make it an excellent starting material for a wide array of iridium(I) and iridium(III) complexes.

A hallmark reaction is the facile displacement of the ethylene ligands by other, more strongly coordinating ligands such as phosphines, N-heterocyclic carbenes (NHCs), and dienes. This ligand substitution is the foundational step in the in-situ generation of active catalysts for various organic transformations, including:

-

Hydrogenation: The dimer can be used to prepare active catalysts for the hydrogenation of olefins and other unsaturated substrates.

-

C-H Activation/Functionalization: Iridium catalysts derived from this precursor are widely employed in the direct functionalization of C-H bonds, a highly sought-after transformation in modern synthetic chemistry.

-

Hydrosilylation: The addition of Si-H bonds across unsaturated functionalities is efficiently catalyzed by iridium complexes generated from the dimer.

The cleavage of the chloride bridges by coordinating solvents or ligands can lead to the formation of monomeric iridium species, which are often the catalytically active species.

Caption: General reactivity pathway of [IrCl(C₂H₄)₂]₂.

Conclusion: A Structurally Elegant and Synthetically Powerful Reagent

References

-

Onderdelinden, A. L., & van der Ent, A. (1972). Iridium(I) and rhodium(I) olefin complexes. Inorganica Chimica Acta, 6, 420-424. [Link]

-

Herde, J. L., Lambert, J. C., & Senoff, C. V. (1974). Cyclooctene and 1,5-cyclooctadiene complexes of iridium(I) and rhodium(I). Inorganic Syntheses, 15, 18-20. [Link]

-

Chem-Impex. (n.d.). Chlorobis(ethylene)iridium(I) dimer. Retrieved from [Link]

-

Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals (6th ed.). Wiley. [Link]

-

Pavel, S. S., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 20, 17-24. [Link]

-

Winkhaus, G., & Singer, H. (1966). Iridium(I)-Olefinkomplexe. Chemische Berichte, 99(11), 3610-3618. [Link]

-

Mann, B. E., & Taylor, B. F. (1981). ¹³C NMR Data for Organometallic Compounds. Academic Press. [Link]

Sources

An In-Depth Technical Guide to Chlorobis(ethylene)iridium(I) Dimer (CAS: 39722-81-1)

Introduction

Chlorobis(ethylene)iridium(I) dimer, with the chemical formula C₈H₁₆Cl₂Ir₂, is a highly versatile organometallic complex that serves as a critical precursor and catalyst in a multitude of chemical transformations.[1] Its significance in academic and industrial research is well-established, particularly in the realms of organic synthesis, materials science, and catalysis.[1] This guide provides an in-depth exploration of its properties, synthesis, handling, and key applications, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Characteristics

Understanding the fundamental properties of Chlorobis(ethylene)iridium(I) dimer is paramount for its effective application. These characteristics dictate its reactivity, stability, and suitability for various chemical environments.

Physical and Chemical Properties

This organoiridium compound typically appears as an amber or brown crystalline powder.[1] Key identifying information and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 39722-81-1 | [1][2][3] |

| Molecular Formula | C₈H₁₆Cl₂Ir₂ | [1][4] |

| Molecular Weight | 567.55 g/mol | [1][4] |

| Appearance | Amber to brown crystalline powder | [1] |

| Purity | ≥ 95% | [1] |

| Synonyms | Dichlorotetra(ethylene)diiridium(I) | [1] |

| Storage Conditions | 2 - 8 °C, under inert gas | [1] |

The dimer is known to be air and heat sensitive, necessitating storage under an inert atmosphere and at refrigerated temperatures to maintain its integrity.

Molecular Structure and Bonding

The structure of Chlorobis(ethylene)iridium(I) dimer consists of two iridium centers bridged by two chloride ligands. Each iridium atom is also coordinated to two ethylene ligands. This configuration is central to its reactivity, as the ethylene ligands are labile and can be readily displaced by other ligands, making it an excellent precursor for the synthesis of other iridium catalysts.[5][6]

Caption: Simplified structure of Chlorobis(ethylene)iridium(I) dimer.

Synthesis and Handling

The synthesis of Chlorobis(ethylene)iridium(I) dimer is analogous to that of other similar organometallic complexes, such as its cyclooctene and rhodium counterparts.

Synthetic Pathway

While specific, detailed preparations for the ethylene dimer are proprietary, the general method involves the reduction of an iridium(III) or iridium(IV) salt in the presence of ethylene. A common precursor is hydrated iridium trichloride (IrCl₃·3H₂O) or sodium hexachloroiridate.[5][7] The reaction is typically carried out in an alcohol solvent, which also acts as a reducing agent, with ethylene being bubbled through the solution.[6]

Caption: Generalized workflow for the synthesis of the dimer.

Safe Handling and Storage Protocol

Due to its sensitivity to air and heat, proper handling and storage are crucial to prevent decomposition and maintain catalytic activity.

Step-by-Step Handling Protocol:

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[9] In case of contact, wash skin thoroughly with soap and water.[9][10]

-

Dispensing: Use a dry, clean spatula for transferring the solid. Avoid creating dust.

-

Storage: Store the compound in a tightly sealed container at 2-8°C.[1] The container should be placed inside a secondary container within a refrigerator designated for chemical storage.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[9]

The compound is classified as a skin and eye irritant.[10]

Reactivity and Catalytic Applications

The utility of Chlorobis(ethylene)iridium(I) dimer stems from its reactivity, particularly the lability of the ethylene ligands. This allows it to serve as a precursor for a wide range of catalytically active iridium species.

Ligand Substitution Reactions

The ethylene ligands can be readily displaced by other ligands, such as phosphines, dienes, or other olefins. This makes it a valuable starting material for generating custom iridium catalysts. For instance, reaction with triphenylphosphine can yield complexes like IrCl(PPh₃)₃.[5] This versatility is a cornerstone of its application in catalyst development.

Key Catalytic Applications

Chlorobis(ethylene)iridium(I) dimer and its derivatives are effective catalysts for a variety of organic transformations.[1]

-

C-H Activation: Iridium catalysts are renowned for their ability to catalyze the activation and functionalization of otherwise inert C-H bonds, a process of immense interest in fine chemical and pharmaceutical synthesis.

-

Hydrogenation: It serves as a precursor for catalysts used in hydrogenation reactions, including asymmetric hydrogenations for the synthesis of chiral molecules.

-

Olefin Metathesis: The complex is used in olefin metathesis, a powerful reaction for the formation of carbon-carbon double bonds.[1]

-

Hydroamination: Asymmetric hydroamination reactions can be catalyzed by systems derived from this dimer.

-

Materials Science: Beyond catalysis, its properties are leveraged in the development of advanced materials, such as polymers and nanomaterials, and in the fabrication of Organic Light Emitting Diodes (OLEDs).[1]

Caption: Applications derived from the iridium dimer precursor.

Spectroscopic Characterization

Confirmation of the structure and purity of Chlorobis(ethylene)iridium(I) dimer is typically achieved through spectroscopic methods.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the ethylene ligands and the overall structure of the complex.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrations of the coordinated ethylene ligands, which differ from those of free ethylene.[12][13]

-

Elemental Analysis: Combustion analysis provides the percentage of carbon and hydrogen, while other methods are used to determine the iridium and chlorine content, confirming the empirical formula.

Conclusion

Chlorobis(ethylene)iridium(I) dimer is a cornerstone compound in the field of organometallic chemistry and catalysis. Its unique structure, characterized by labile ethylene ligands, provides a gateway to a vast array of reactive iridium complexes.[1] For researchers in drug development and materials science, a thorough understanding of its properties, handling requirements, and reactivity is essential for leveraging its full potential in creating novel molecules and materials. The continued exploration of catalysts derived from this dimer promises to unlock new and efficient synthetic pathways for years to come.

References

-

EcoOnline. Chlorobis(ethylene)iridium(I) Dimer SDS. [Link]

-

Wikipedia. Chlorobis(cyclooctene)iridium dimer. [Link]

-

Aspira Chemical. Chlorobis(ethylene)iridium(I) dimer, Ir 67.5%. [Link]

-

National Institutes of Health. Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I). [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Gelest, Inc. IRIDIUM(I) CYCLOOCTADIENE CHLORIDE, dimer. [Link]

-

Scirp.org. Spectroscopic Evaluation of the Molecular Structures of di-μ-Chlorobis(1,5-Cyclooctadiene) Iridium (I) and Rhodium (I) Complexes. [Link]

-

esdchem. Chlorobis(ethylene)iridium(I) Dimer. [Link]

-

Dalton Transactions (RSC Publishing). Unexpected reactivity of cyclometalated iridium(iii) dimers. Direct synthesis of a mononuclear luminescent complex. [Link]

-

Wikipedia. Chlorobis(ethylene)rhodium dimer. [Link]

-

ResearchGate. Infrared spectra of ethylene clusters: (C2D4)2 and (C2D4)3. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. dempochem.com [dempochem.com]

- 3. CAS RN 39722-81-1 | Fisher Scientific [fishersci.com]

- 4. esdchem.com.tr [esdchem.com.tr]

- 5. Chlorobis(cyclooctene)iridium dimer - Wikipedia [en.wikipedia.org]

- 6. Chlorobis(ethylene)rhodium dimer - Wikipedia [en.wikipedia.org]

- 7. Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gelest.com [gelest.com]

- 9. fishersci.be [fishersci.be]

- 10. Chlorobis(ethylene)iridium(I) Dimer SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 11. rsc.org [rsc.org]

- 12. Spectroscopic Evaluation of the Molecular Structures of di-μ-Chlorobis(1,5-Cyclooctadiene) Iridium (I) and Rhodium (I) Complexes [scirp.org]

- 13. researchgate.net [researchgate.net]

Molecular weight of dichlorotetra(ethylene)diiridium(I)

An In-Depth Technical Guide to the Molecular Weight of Dichlorotetra(ethylene)diiridium(I)

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of the organometallic complex Dichlorotetra(ethylene)diiridium(I), often referred to as Chlorobis(ethylene)iridium(I) dimer. As a pivotal catalyst and precursor in organic synthesis and materials science, an accurate determination of its molecular weight is fundamental for stoichiometric calculations, reaction kinetics, and material characterization.[1] This document delineates the theoretical calculation of the molecular weight based on IUPAC standard atomic weights and presents a detailed protocol for its experimental verification using electrospray ionization mass spectrometry (ESI-MS), a technique well-suited for the analysis of thermally labile and complex organometallic compounds.[2][3]

Theoretical Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The first step is to establish the correct molecular formula for the compound.

Molecular Formula

Dichlorotetra(ethylene)diiridium(I) is a dimeric complex. Each iridium center is coordinated to two ethylene ligands and shares two bridging chloride ligands with the other iridium center. This arrangement results in the molecular formula:

C₈H₁₆Cl₂Ir₂ [1]

Standard Atomic Weights of Constituent Elements

For the highest degree of accuracy, this guide utilizes the standard atomic weights as published by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW). These values represent the weighted average of the masses of all stable isotopes of an element, taking into account their natural terrestrial abundance.[4][5][6]

Calculation

The molecular weight (Mᵣ) is calculated by summing the mass contributions of each element, which is the product of the number of atoms of that element and its standard atomic weight.

The comprehensive calculation is summarized in the table below.

| Element | Symbol | Quantity (n) | Standard Atomic Weight (Aᵣ) (u) | Mass Contribution (n × Aᵣ) (u) | Source |

| Iridium | Ir | 2 | 192.217 | 384.434 | [4][7][8] |

| Chlorine | Cl | 2 | 35.45 | 70.90 | [9][10][11] |

| Carbon | C | 8 | 12.011 | 96.088 | [12][13] |

| Hydrogen | H | 16 | 1.0080 | 16.128 | [14][15] |

| Total | 567.55 |

Note: Abridged or conventional values for the atomic weights of Chlorine, Carbon, and Hydrogen are used for this calculation, as is standard practice for contexts where extreme isotopic precision is not required.[16]

Based on this calculation, the theoretical molecular weight of Dichlorotetra(ethylene)diiridium(I) is 567.55 g/mol . This value aligns with those published by chemical suppliers and in chemical databases.[1]

Experimental Verification via Mass Spectrometry

While theoretical calculation provides a precise value, experimental verification is a cornerstone of scientific integrity. It confirms the identity and purity of the synthesized compound. For organometallic complexes, which can be sensitive to air, moisture, and heat, soft ionization mass spectrometry techniques are paramount.[2]

Rationale for Technique Selection: ESI-MS

Electrospray Ionization Mass Spectrometry (ESI-MS) is the chosen method for this application. Its primary advantage is the "soft" ionization process, where it transfers ions from solution into the gas phase with minimal fragmentation.[3] This is critical for preserving the integrity of the entire C₈H₁₆Cl₂Ir₂ complex for detection. Alternative methods, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), are powerful for elemental analysis but break the molecule down into its constituent atoms, making them unsuitable for molecular weight determination.[2]

A key feature of this analysis is the resulting isotopic pattern. Both iridium and chlorine have multiple stable isotopes (¹⁹¹Ir, ¹⁹³Ir and ³⁵Cl, ³⁷Cl, respectively).[10][17] The presence of two iridium atoms and two chlorine atoms in the molecule will generate a highly characteristic and complex isotopic distribution in the mass spectrum. This pattern serves as a high-confidence fingerprint, confirming not just the mass but also the elemental composition of the detected ion.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for molecular weight verification.

Caption: Experimental workflow for ESI-MS analysis.

Step-by-Step Protocol

-

Sample Preparation:

-

Weigh approximately 1 mg of Dichlorotetra(ethylene)diiridium(I) solid.

-

Dissolve the solid in 1 mL of a suitable solvent mixture, such as dichloromethane, with a small amount of methanol to aid ionization. This creates a 1 mg/mL stock solution.

-

Perform a serial dilution of the stock solution in methanol to achieve a final concentration of approximately 5 µg/mL. The use of a dilute solution prevents detector saturation and minimizes aggregation.[3]

-

-

Instrument Setup (Example Parameters):

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurement and isotopic resolution.[3]

-

Ionization Mode: ESI, Positive.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Cone Voltage: 20 - 40 V (a lower voltage is used to minimize in-source fragmentation).

-

Source Temperature: 80 - 120 °C.

-

Infusion Rate: 5 - 10 µL/min via a syringe pump for direct infusion.

-

-

Data Acquisition:

-

Infuse the prepared sample solution into the mass spectrometer.

-

Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 400-800).

-

Average the scans over a stable infusion period (e.g., 1-2 minutes) to obtain a high-quality spectrum.

-

-

Data Analysis & Interpretation:

-

Examine the resulting mass spectrum for the molecular ion peak. Given the structure, the most likely observed species would be the intact molecule with a single positive charge, [C₈H₁₆Cl₂Ir₂]⁺, at an m/z corresponding to its molecular weight.

-

Compare the monoisotopic peak (the peak corresponding to the molecule containing only the most abundant isotopes, ¹²C, ¹H, ³⁵Cl, and ¹⁹³Ir) of the experimental spectrum with the theoretically calculated monoisotopic mass.

-

Utilize instrument software to model the theoretical isotopic pattern for C₈H₁₆Cl₂Ir₂ and overlay it with the experimental data. A close match provides definitive structural confirmation.

-

Conclusion

The molecular weight of Dichlorotetra(ethylene)diiridium(I) (C₈H₁₆Cl₂Ir₂) has been determined to be 567.55 u through theoretical calculation using standard atomic weights. This guide further provides a robust, self-validating experimental protocol using ESI-MS for the verification of this value. The combination of accurate mass measurement and the unique isotopic signature of the complex provides an unambiguous confirmation of its molecular identity, an essential parameter for researchers, scientists, and drug development professionals utilizing this important organometallic compound.

References

-

Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Iridium.

-

IUPAC. Atomic Weights of the Elements 2023.

-

Wikipedia. Chlorine.

-

Wikipedia. Hydrogen.

-

Wikipedia. Isotopes of chlorine.

-

Wikipedia. Standard atomic weight.

-

NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen.

-

NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Iridium.

-

Commission on Isotopic Abundances and Atomic Weights. Standard Atomic Weights.

-

Royal Society of Chemistry. Iridium - Element information, properties and uses.

-

What is the Atomic Number of Iridium Ir.

-

Quora. How heavy is one atom of carbon?

-

Commission on Isotopic Abundances and Atomic Weights. Chlorine.

-

Commission on Isotopic Abundances and Atomic Weights. Hydrogen.

-

Quora. What is the atomic weight of the element chlorine?

-

Chemistry For Everyone. What Is The Atomic Mass Of Iridium-191 And Iridium-193?

-

NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon.

-

NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Chlorine.

-

Chem-Impex International. Chlorobis(ethylene)iridium(I) dimer.

-

University of Victoria. MS of organometallics.

-

Royal Society of Chemistry. Carbon - Element information, properties and uses.

-

SciSpace. Mass spectrometry of inorganic, coordination and organometallic compounds.

-

Holčapek, M. (2011). Structural analysis of organometallic compounds with soft ionization mass spectrometry. Mass Spectrometry Reviews, 30(6), 1013–1036.

-

Kreyenschmidt, A.-K., & Stalke, D. (2023). Molecular Weight Determination of Relevant Organometallic Catalysts in Solution by DOSY-NMR to Monitor Reactivity. Organometallics.

-

Thermo Fisher Scientific. The Determination of Organometallic Compounds in Various Matrices Using GC-ICP-MS.

-

J&K Scientific. Chloro(1,5-cyclooctadiene)iridium(I) dimer, 98%.

-

ResearchGate. Synthesis and characterization of dichloro-η2-nitratobis(triphenylphosphine)iridium(III).

-

Semantic Scholar. Synthesis, Characterization, and Ethylene Polymerization Behavior of 8-(Nitroarylamino)-5,6,7-trihydroquinolylnickel Dichlorides: Influence of the Nitro Group and Impurities on Catalytic Activity.

-

ResearchGate. Synthesis and characterization of a new iridium(III) complex with bulky trimethylsilylxylene and applications for efficient yellow-green emitting phosphorescent organic light emitting diodes.

-

ResearchGate. Synthesis and Characterization of Soluble Chloro‐ and Aryl(naphthalocyaninato)indium(III) Complexes and Their Precursors.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. web.uvic.ca [web.uvic.ca]

- 3. holcapek.upce.cz [holcapek.upce.cz]

- 4. Atomic Weight of Iridium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 6. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Atomic Weights and Isotopic Compositions for Iridium [physics.nist.gov]

- 8. Atomic Number of Iridium Ir [atomicnumber.net]

- 9. Chlorine - Wikipedia [en.wikipedia.org]

- 10. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 11. quora.com [quora.com]

- 12. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 13. Carbon - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. Hydrogen - Wikipedia [en.wikipedia.org]

- 15. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 16. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 17. Iridium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

An In-Depth Technical Guide to [Ir(olefin)2Cl]2 Complexes: A Comparative Study of Ethylene and Cyclooctadiene Ligands

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of two important iridium(I) dimeric complexes: Chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]2, and its less common analogue, Chlorobis(ethylene)iridium(I) dimer, [Ir(C2H4)2Cl]2. Due to the common use of abbreviations in chemical literature, a query for "[Ir(C2H4)2Cl]2" can sometimes be a typographical error for the significantly more prevalent cyclooctadiene (COD) complex. This guide will address both compounds, clarifying their distinct identities and providing in-depth technical information to serve the broad interests of the scientific community.

Part 1: The Preeminent Catalyst Precursor: Chloro(1,5-cyclooctadiene)iridium(I) Dimer ([Ir(COD)Cl]2)

Chloro(1,5-cyclooctadiene)iridium(I) dimer, often abbreviated as [Ir(COD)Cl]2, is a cornerstone organometallic complex in catalysis.[1][2] Its robust stability, ease of handling, and versatile reactivity make it a preferred starting material for the synthesis of a vast array of iridium catalysts for reactions such as hydrogenation, hydrosilylation, and C-H activation.[2][3]

Nomenclature and Synonyms

The systematic naming of this compound can vary, leading to a range of synonyms used in literature and commercial catalogs. Understanding these alternatives is crucial for effective literature searches and procurement.

| Identifier Type | Identifier |

| CAS Number | 12112-67-3 |

| Molecular Formula | C16H24Cl2Ir2 |

| Molecular Weight | 671.70 g/mol |

| Common Synonyms | Bis(1,5-cyclooctadiene)diiridium(I) dichloride[1], Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium[3], 1,5-Cyclooctadiene-iridium(I) chloride dimer[4], [Ir(1,5-cod)Cl]2[3] |

| IUPAC Name | Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium |

Synthesis of [Ir(COD)Cl]2: A Validated Protocol

The most common and reliable synthesis involves the reduction of an iridium(III) or iridium(IV) salt in the presence of 1,5-cyclooctadiene. The diene acts as both a ligand and a reducing agent in an alcoholic solvent.[1]

Experimental Protocol:

Objective: To synthesize Chloro(1,5-cyclooctadiene)iridium(I) dimer from hydrated iridium trichloride.

Materials:

-

Hydrated iridium trichloride (IrCl3·xH2O)

-

1,5-cyclooctadiene (COD)

-

Ethanol (or a mixture of ethanol and water)

-

Methanol (for washing)

-

Nitrogen or Argon source for inert atmosphere

-

Standard reflux apparatus (round-bottom flask, condenser)

-

Schlenk line or glovebox for inert atmosphere manipulation

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add hydrated iridium trichloride.

-

Under a flow of inert gas (N2 or Ar), add a mixture of ethanol and water, followed by an excess of 1,5-cyclooctadiene.[3]

-

Heat the mixture to reflux with vigorous stirring. The reaction progress is indicated by a color change of the solution.

-

Continue refluxing for several hours (typically 12-24 hours) until the formation of an orange-red precipitate is complete.[5]

-

Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

-

Collect the orange-red crystalline solid by vacuum filtration.

-

Wash the product with cold methanol to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to yield pure [Ir(COD)Cl]2.

Causality of Experimental Choices:

-

Inert Atmosphere: Iridium(I) complexes are susceptible to oxidation, especially in solution. Performing the reaction under an inert atmosphere prevents the oxidation of the desired product.

-

Alcoholic Solvent: The alcohol serves as a solvent and also as a reducing agent, facilitating the reduction of Ir(III) to Ir(I).

-

Excess 1,5-cyclooctadiene: Using an excess of the diene ligand ensures complete coordination to the iridium center and drives the reaction to completion.

-

Cold Methanol Wash: Methanol is a good solvent for the organic impurities but a poor solvent for the dimeric product, ensuring a clean product upon washing.

Workflow for the Synthesis of [Ir(COD)Cl]2

Caption: Workflow for the synthesis of [Ir(COD)Cl]2.

Structural and Spectroscopic Characterization

The dimeric structure of [Ir(COD)Cl]2 features two square-planar iridium(I) centers bridged by two chloride ligands. The Ir2Cl2 core is in a folded or "boat" conformation.[1]

Spectroscopic Data:

-

¹H NMR (CDCl3): The proton NMR spectrum is a valuable tool for confirming the presence of the coordinated 1,5-cyclooctadiene ligand. The spectrum typically shows signals for the olefinic and aliphatic protons of the COD ligand. Due to the symmetry of the complex, the spectrum can be relatively simple. A certificate of analysis from a commercial supplier shows a spectrum consistent with the structure.[6] A free-to-view spectrum is also available on SpectraBase.[7]

-

IR Spectroscopy: The infrared spectrum will show characteristic C-H stretching and bending vibrations for the cyclooctadiene ligand. The metal-olefin and metal-halogen vibrations appear in the far-infrared region. A detailed vibrational analysis has been performed, confirming a D2h symmetry in the solid state.[8]

Reactivity and Applications

[Ir(COD)Cl]2 is a versatile precursor for a wide range of iridium catalysts. The COD ligands are relatively labile and can be readily displaced by other ligands, such as phosphines, carbenes, and other olefins. This allows for the synthesis of a diverse library of iridium complexes with tailored steric and electronic properties.

Key Reactions:

-

Ligand Substitution: Reaction with phosphine ligands (L) leads to the formation of monomeric or dimeric complexes such as [Ir(COD)Cl(L)] or [Ir(L)2Cl]2, depending on the stoichiometry and the nature of the phosphine.

-

Synthesis of Crabtree's Catalyst: [Ir(COD)Cl]2 is the starting material for the preparation of the highly active hydrogenation catalyst, Crabtree's catalyst ([Ir(COD)(PCy3)(py)]PF6).[2]

-

Catalysis: It is a precursor for catalysts used in a variety of organic transformations, including hydrogenation, hydrosilylation, hydroboration, and C-H activation.[3][9]

Part 2: The Ethylene Analogue: Chlorobis(ethylene)iridium(I) Dimer ([Ir(C2H4)2Cl]2)

Chlorobis(ethylene)iridium(I) dimer, [Ir(C2H4)2Cl]2, is a less common but still significant organoiridium complex. It serves as a precursor for iridium catalysts and materials, particularly in applications where the small and electronically simple ethylene ligand is desired.[10]

Nomenclature and Synonyms

Similar to its COD analogue, the ethylene complex is known by several names.

| Identifier Type | Identifier |

| CAS Number | 39722-81-1 |

| Molecular Formula | C8H16Cl2Ir2 |

| Molecular Weight | 567.55 g/mol |

| Common Synonyms | Dichlorotetra(ethylene)diiridium(I)[10], Di-μ-chloro-tetrakis(ethylene)diiridium(I) |

| IUPAC Name | Di-μ-chlorobis[bis(ethylene)]diiridium(I) |

Synthesis of [Ir(C2H4)2Cl]2: A Literature Protocol

The synthesis of [Ir(C2H4)2Cl]2 is reported to proceed through the formation of a thermally unstable mononuclear intermediate, IrCl(C2H4)4. This intermediate then loses two ethylene ligands to form the more stable dimeric complex.

Experimental Protocol (Based on literature reports):

Objective: To synthesize Chlorobis(ethylene)iridium(I) dimer.

Materials:

-

Ammonium hexachloroiridate(III) hydrate ((NH4)3IrCl6·H2O) or a similar iridium salt

-

Ethylene gas

-

2-Propanol and water (or another suitable alcohol/water mixture)

-

Nitrogen or Argon source for inert atmosphere

-

Gas dispersion tube

-

Low-temperature reaction vessel

Procedure (Conceptual, based on related syntheses):

-

Dissolve the iridium salt in a mixture of 2-propanol and water in a reaction vessel equipped with a gas dispersion tube and a magnetic stir bar.

-

Purge the solution with an inert gas (N2 or Ar).

-

Cool the solution to a low temperature (e.g., 0 °C or below).

-

Bubble ethylene gas through the stirred solution. The reaction progress may be indicated by a color change.

-

The reaction likely proceeds through the formation of the unstable IrCl(C2H4)4.

-

Allow the solution to warm to room temperature, which should promote the dissociation of two ethylene ligands and the formation of the dimeric product, [Ir(C2H4)2Cl]2, which may precipitate from the solution.

-

Isolate the solid product by filtration, wash with a suitable solvent, and dry under vacuum.

Causality of Experimental Choices:

-

Low Temperature: The initial reaction with ethylene is likely performed at low temperature to stabilize the putative IrCl(C2H4)4 intermediate.

-

Ethylene Gas: A continuous flow of ethylene is necessary to ensure a sufficient concentration of the ligand in the reaction mixture.

-

Controlled Warming: Gradual warming allows for the controlled formation of the more stable dimeric product.

Conceptual Workflow for the Synthesis of [Ir(C2H4)2Cl]2

Caption: Conceptual workflow for the synthesis of [Ir(C2H4)2Cl]2.

Structural and Spectroscopic Characterization

Detailed structural and spectroscopic data for [Ir(C2H4)2Cl]2 are less commonly reported in the literature compared to its COD analogue. However, based on related compounds, the following can be inferred:

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the 16 equivalent protons of the four coordinated ethylene ligands. The chemical shift would be indicative of a coordinated olefin.

-

IR Spectroscopy: The IR spectrum should display C-H stretching and bending vibrations characteristic of coordinated ethylene. The C=C stretching vibration of the coordinated ethylene would be shifted to a lower wavenumber compared to free ethylene, indicating a weakening of the double bond upon coordination to the iridium center.

Reactivity and Applications

The ethylene ligands in [Ir(C2H4)2Cl]2 are expected to be highly labile, making this complex a potentially more reactive precursor than [Ir(COD)Cl]2. This high reactivity can be advantageous in the synthesis of iridium complexes under mild conditions.

Potential Applications:

-

Precursor for Catalysts: It can be used as a starting material for the synthesis of iridium catalysts for various organic transformations.[10]

-

Materials Science: Its utility in the fabrication of Organic Light Emitting Diodes (OLEDs) has been noted, where it can serve as a precursor for iridium-containing materials.[10]

Part 3: Comparative Analysis and Conclusion

| Feature | [Ir(COD)Cl]2 | [Ir(C2H4)2Cl]2 |

| Common Name | Cyclooctadiene iridium chloride dimer | Chlorobis(ethylene)iridium(I) dimer |

| CAS Number | 12112-67-3 | 39722-81-1 |

| Stability | Air-stable solid, solutions are air-sensitive | Likely more air and thermally sensitive |

| Ligand Lability | Moderately labile | Highly labile |

| Common Usage | Widely used catalyst precursor | Less common, specialized applications |

| Availability | Readily available from multiple suppliers | Available from fewer specialized suppliers |

References

-

Cyclooctadiene iridium chloride dimer. In Wikipedia. Retrieved December 31, 2025, from [Link]

-

Crystal structure of chloridobis[(1,2,5,6-η)-cyclooctadiene]iridium(I). International Union of Crystallography. Retrieved December 31, 2025, from [Link]

-

Crystal structure of chloridobis[(1,2,5,6-η)-cyclooctadiene]iridium(I). ResearchGate. Retrieved December 31, 2025, from [Link]

- One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer. Google Patents.

-

31P{1H} NMR spectra of the [IrCl(COD)]2 þ PPh3 reaction in... ResearchGate. Retrieved December 31, 2025, from [Link]

-

Reactions of the (cyclooctadiene)iridium complex CpIr(cod) with halogens. ResearchGate. Retrieved December 31, 2025, from [Link]

-

Crystal structure of chlorido-bis-[(1,2,5,6-η)-cyclo-octa-1,5-diene]iridium(I). PubMed. Retrieved December 31, 2025, from [Link]

-

Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I). National Institutes of Health. Retrieved December 31, 2025, from [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]

-

Chlorobis(cyclooctene)iridium dimer. In Wikipedia. Retrieved December 31, 2025, from [Link]

-

Unexpected reactivity of cyclometalated iridium(iii) dimers. Direct synthesis of a mononuclear luminescent complex. Dalton Transactions. Retrieved December 31, 2025, from [Link]

-

Spectroscopic Evaluation of the Molecular Structures of di-μ-Chlorobis(1,5-Cyclooctadiene) Iridium (I) and Rhodium (I) Complexes. Semantic Scholar. Retrieved December 31, 2025, from [Link]

-

Chlorobis(ethylene)iridium(I) dimer, Ir 67.5%. Aspira Chemical. Retrieved December 31, 2025, from [Link]

-

Spectroscopic Evaluation of the Molecular Structures of di-μ-Chlorobis(1,5-Cyclooctadiene) Iridium (I) and Rhodium (I) Complexes. Semantic Scholar. Retrieved December 31, 2025, from [Link]

-

Bis(1,5-cyclooctadiene)diiridium(I) dichloride - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved December 31, 2025, from [Link]

-

Ir 93: [IrCl(cod)]2 | CAS 12112 67 3. Johnson Matthey. Retrieved December 31, 2025, from [Link]

- Method for producing [Ir(cod)Cl]2. Google Patents.

-

infrared spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl... Doc Brown's Chemistry. Retrieved December 31, 2025, from [Link]

-

Infrared spectra of C2H4 dimer and trimer. arXiv. Retrieved December 31, 2025, from [Link]

-

infrared spectrum of ethene C2H4 CH2=CH2... Doc Brown's Chemistry. Retrieved December 31, 2025, from [Link]

-

Ethylene, 1,2-dichloro-, (E)-. NIST WebBook. Retrieved December 31, 2025, from [Link]

-

Chlorobis(ethylene)rhodium dimer. In Wikipedia. Retrieved December 31, 2025, from [Link]

-

Infrared spectra of ethylene clusters: (C2D4)2 and (C2D4)3. Physical Chemistry Chemical Physics. Retrieved December 31, 2025, from [Link]

Sources

- 1. Cyclooctadiene iridium chloride dimer - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chloro(1,5-cyclooctadiene)iridium(I) dimer | 12112-67-3 [chemicalbook.com]

- 4. colonialmetals.com [colonialmetals.com]

- 5. US6399804B2 - Method for producing [Ir(cod)Cl]2 - Google Patents [patents.google.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Chloro(1,5-cyclooctadiene)iridium(I) Dimer | 12112-67-3 | TCI AMERICA [tcichemicals.com]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Discovery, Synthesis, and Applications of Chlorobis(ethylene)iridium(I) Dimer

Abstract

Chlorobis(ethylene)iridium(I) dimer, [IrCl(C₂H₄)₂]₂, is a cornerstone organometallic complex that has played a pivotal role in the advancement of catalysis and synthetic chemistry. This guide provides a comprehensive overview of its discovery, detailing the seminal work that led to its isolation and characterization. A meticulous, step-by-step synthesis protocol is presented, grounded in established literature and elucidated with expert insights into the rationale behind each procedural choice. The structural and spectroscopic properties of the dimer are systematically tabulated, offering a valuable reference for researchers. Furthermore, this guide delves into the reactivity of [IrCl(C₂H₄)₂]₂, with a particular focus on its application in C-H activation, a transformative technology in modern drug discovery and fine chemical synthesis. The underlying mechanistic principles of its catalytic activity are explored, providing a framework for understanding and optimizing iridium-catalyzed reactions. This document is intended to serve as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the fields of organometallic chemistry, catalysis, and materials science.

Historical Perspective: The Dawn of Iridium-Alkene Chemistry

The discovery of chlorobis(ethylene)iridium(I) dimer in the early 1970s was a significant milestone in the burgeoning field of organometallic chemistry. While the analogous rhodium complex, [RhCl(C₂H₄)₂]₂, had been known for some time, the synthesis of iridium-alkene complexes presented unique challenges due to the differing reactivity of iridium.

Early investigations into iridium-olefin complexes often utilized more stable chelating dienes, such as 1,5-cyclooctadiene (cod). A landmark 1974 publication in Inorganic Syntheses by Herde, Lambert, and Senoff described the synthesis of cyclooctene and 1,5-cyclooctadiene iridium(I) complexes, which have since become indispensable starting materials in iridium chemistry.[1][2][3][4] This work built upon earlier findings, including a 1966 report by Winkhaus and Singer on iridium(I)-olefin complexes.[3]

The direct synthesis of the less stable ethylene dimer was pioneered by A. van der Ent and A. L. Onderdelinden. Their work in the early 1970s demonstrated that the monomeric, thermally unstable IrCl(C₂H₄)₄ could be synthesized, which subsequently loses two ethylene ligands to form the more stable dimeric complex, [IrCl(C₂H₄)₂]₂. This discovery opened the door to a new class of iridium catalysts and reagents with unique reactivity.

Synthesis and Characterization

The synthesis of chlorobis(ethylene)iridium(I) dimer is a multi-step process that requires careful execution under an inert atmosphere to prevent decomposition of the air-sensitive product. The most common and reliable method involves the synthesis of a more stable precursor, di-μ-chlorotetrakis(cyclooctene)diiridium(I), followed by ligand exchange with ethylene.

Synthesis of Di-μ-chlorotetrakis(cyclooctene)diiridium(I) Precursor

This precursor is prepared by the reduction of an iridium(III) or iridium(IV) salt in the presence of cyclooctene. The alcohol solvent serves as both the solvent and the reducing agent.

Experimental Protocol:

-

Reaction Setup: A two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet is charged with iridium(III) chloride hydrate (IrCl₃·3H₂O).

-

Solvent and Reagent Addition: A mixture of ethanol and water is added to the flask, followed by an excess of cyclooctene.

-

Reflux: The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction is indicated by a color change.

-

Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is isolated by filtration, washed with cold ethanol, and dried under vacuum.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Iridium(I) complexes are susceptible to oxidation, hence the necessity of a nitrogen or argon atmosphere.

-

Alcohol as Reducing Agent: The alcoholic solvent is oxidized to an aldehyde or ketone, facilitating the reduction of Ir(III) or Ir(IV) to the desired Ir(I) oxidation state.

-

Excess Olefin: A large excess of cyclooctene is used to drive the reaction towards the formation of the desired olefin complex and to stabilize the resulting iridium(I) center.

Synthesis of Chlorobis(ethylene)iridium(I) Dimer via Ligand Exchange

The more labile cyclooctene ligands in the precursor are readily displaced by ethylene.

Experimental Protocol:

-

Reaction Setup: The previously synthesized di-μ-chlorotetrakis(cyclooctene)diiridium(I) is placed in a Schlenk flask under an inert atmosphere.

-

Solvent Addition: A suitable, dry, and deoxygenated solvent such as toluene is added.

-

Ethylene Purge: A steady stream of ethylene gas is bubbled through the solution. The reaction is typically accompanied by a color change.

-

Isolation: The product is isolated by removing the solvent under vacuum, followed by washing with a non-coordinating solvent like pentane to remove any residual cyclooctene. The resulting product is a red-orange to brown crystalline powder.

Self-Validating System: The success of the synthesis can be monitored by the distinct color change of the reaction mixture. The final product's identity and purity should be confirmed by spectroscopic methods as detailed in the following section.

Physicochemical and Spectroscopic Properties

The accurate characterization of chlorobis(ethylene)iridium(I) dimer is crucial for its effective use. The following table summarizes its key properties.

| Property | Value |

| Chemical Formula | C₈H₁₆Cl₂Ir₂ |

| Molecular Weight | 567.55 g/mol |

| CAS Number | 39722-81-1 |

| Appearance | Amber to brown crystalline powder |

| Melting Point | Decomposes |

| Solubility | Soluble in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) and aromatic hydrocarbons (e.g., benzene, toluene). |

| ¹H NMR (CDCl₃) | Signals corresponding to coordinated ethylene protons. The chemical shift is indicative of the π-backbonding from the iridium center to the ethylene ligands. |

| ¹³C NMR (CDCl₃) | A single resonance for the equivalent ethylene carbons, shifted upfield compared to free ethylene due to shielding from the metal center. |

| IR Spectroscopy (KBr) | Characteristic C=C stretching frequency for coordinated ethylene, typically shifted to a lower wavenumber compared to free ethylene (1623 cm⁻¹), indicating a weakening of the C=C bond upon coordination. |

Note: Specific NMR and IR data can vary slightly depending on the solvent and instrument used.

Reactivity and Applications in Catalysis

Chlorobis(ethylene)iridium(I) dimer is a versatile catalyst and catalyst precursor, primarily owing to the lability of the ethylene ligands, which can be easily displaced by other substrates or ligands to generate catalytically active species.

Ligand Substitution and Formation of Catalytically Active Species

The ethylene ligands are weakly bound and can be readily substituted by a variety of other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and dienes. This reactivity is the foundation for its use as a precursor for a vast array of iridium catalysts.

Caption: Ligand substitution reaction of the iridium dimer.

C-H Activation: A Paradigm Shift in Organic Synthesis

One of the most significant applications of iridium catalysts derived from the ethylene dimer is in C-H bond activation.[5] This process allows for the direct functionalization of otherwise unreactive C-H bonds, offering more atom-economical and environmentally benign synthetic routes.

The generally accepted mechanism for iridium-catalyzed C-H borylation, a prominent example of C-H activation, involves an Ir(III)/Ir(V) catalytic cycle. While the ethylene dimer itself is a precursor, it is converted in situ to the active catalytic species.

Caption: A simplified catalytic cycle for iridium-catalyzed C-H borylation.

Expertise & Experience: The choice of ligands (L) is critical in tuning the steric and electronic properties of the iridium center, which in turn governs the reactivity and selectivity of the C-H activation step. Electron-donating ligands can increase the electron density on the iridium, facilitating the oxidative addition of the C-H bond. Conversely, bulky ligands can direct the catalyst to less sterically hindered C-H bonds.

Other Catalytic Applications

Beyond C-H activation, catalysts derived from chlorobis(ethylene)iridium(I) dimer are employed in a wide range of organic transformations, including:

-

Hydrogenation: For the reduction of various unsaturated functional groups.

-

Olefin Metathesis: As a precursor for highly active metathesis catalysts.

-

Hydroamination and Hydroarylation: For the addition of N-H and C-H bonds across unsaturated systems.

Conclusion

The discovery of chlorobis(ethylene)iridium(I) dimer marked a pivotal moment in organometallic chemistry, providing a gateway to a rich and diverse field of iridium catalysis. Its synthesis, while requiring meticulous technique, is well-established and provides access to a highly versatile and reactive complex. The lability of its ethylene ligands is the key to its utility as a catalyst precursor, enabling the generation of a vast library of catalytically active species. The application of these catalysts, particularly in the realm of C-H activation, has revolutionized synthetic strategies in both academic and industrial settings. As the demand for more efficient and sustainable chemical processes continues to grow, the legacy and continued exploration of chlorobis(ethylene)iridium(I) dimer and its derivatives will undoubtedly play a central role in the future of chemical synthesis.

References

-

Catalytic activation of ethylene C–H bonds on uniform d8 Ir(i) and Ni(ii) cations in zeolites: toward molecular level understanding of ethylene polymerization on heterogeneous catalysts. (2019). Catalysis Science & Technology. [Link]

-

Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition. [Link]

-

Herde, J. L., Lambert, J. C., & Senoff, C. V. (1974). Cyclooctene and 1,5-Cyclooctadiene Complexes of Iridium(I). Inorganic Syntheses, 15, 18–20. [Link]

-

Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. (2010). Accounts of Chemical Research, 43(10), 1342–1354. [Link]

-

Inorganic Syntheses, Volume 15. (2007). [Link]

- US Patent for Method for producing [Ir(cod)Cl]2. (2002).

-

Syntheses of Dinuclear Metal Complexes of Rhodium, Iridium, Iron, Molybdenum, and Cobalt with Novel Bridged 2,2′-Bis(indenyl) Systems. (1998). Organometallics, 17(19), 4139–4146. [Link]

Sources

- 1. chemistry-chemists.com [chemistry-chemists.com]

- 2. researchgate.net [researchgate.net]

- 3. US6399804B2 - Method for producing [Ir(cod)Cl]2 - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalytic activation of ethylene C–H bonds on uniform d8 Ir(i) and Ni(ii) cations in zeolites: toward molecular level understanding of ethylene polymerization on heterogeneous catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Precursors for Iridium(I) Catalysis

Introduction: The Ascendancy of Iridium in Modern Catalysis

In the landscape of transition metal catalysis, iridium has carved out an indispensable role, driving transformations that were once considered formidable challenges in organic synthesis. From the selective functionalization of traditionally inert carbon-hydrogen (C-H) bonds to the stereocontrolled synthesis of chiral molecules through asymmetric hydrogenation, iridium catalysts offer a unique reactivity profile.[1][2] Their utility is central to the development of efficient synthetic routes in the pharmaceutical, agrochemical, and fine chemical industries.[2][3]

The journey to a highly active and selective catalytic system, however, does not begin with the active catalyst itself. It starts with a stable, well-characterized, and often commercially available precursor . These precursors are coordinatively unsaturated or feature labile ligands, serving as convenient and reliable entry points for generating the true catalytically active species through the introduction of specialized ligands. The choice of precursor is a critical experimental decision, profoundly influencing the catalyst's formation, stability, and ultimate performance in a given reaction.

This guide provides a detailed exploration of the core iridium(I) precursors that form the foundation of modern iridium catalysis. We will delve into the synthesis, structure, and reactivity of these key starting materials, explaining the causality behind their selection and application. By understanding these foundational molecules, researchers can better design and optimize catalytic systems for novel and demanding chemical transformations.

Chapter 1: Foundational Precursors: The Pillars of Iridium(I) Catalysis

The versatility of iridium(I) catalysis is built upon a small number of robust and reliable precursor complexes. These compounds provide a stable iridium(I) source, ready to be activated by the addition of ancillary ligands tailored to a specific chemical reaction.

The Dimer: Chloro(1,5-cyclooctadiene)iridium(I) Dimer, [Ir(COD)Cl]₂

Often considered the workhorse precursor in iridium catalysis, [Ir(COD)Cl]₂ is a yellow-orange, air-stable solid that serves as the most common starting material for a vast array of iridium-catalyzed reactions.

Structural and Electronic Properties: The molecule exists as a dimer with two iridium(I) centers bridged by two chloride ligands. Each iridium atom is also coordinated to a 1,5-cyclooctadiene (COD) ligand. The COD and chloride ligands are relatively labile, making this complex an ideal entry point for catalyst synthesis, as they are readily displaced by stronger-coordinating ligands such as phosphines, N-heterocyclic carbenes (NHCs), or chiral P,N-ligands.[4][5]

| Property | Description |

| Chemical Formula | C₁₆H₂₄Cl₂Ir₂ |

| Molar Mass | 671.71 g/mol |

| Oxidation State | Ir(I) |

| Appearance | Yellow-orange crystalline solid |

| Stability | Air-stable as a solid |

Synthesis Rationale and Protocol: The synthesis of [Ir(COD)Cl]₂ typically involves the reduction of an iridium(III) or iridium(IV) salt, such as IrCl₃·xH₂O or (NH₄)₂IrCl₆, in the presence of 1,5-cyclooctadiene.[6] The COD molecule acts as both a ligand and a mild reducing agent, facilitated by an alcohol solvent which also serves as a reductant. The insolubility of the resulting dimer in the alcohol-water mixture drives the reaction to completion, allowing for simple isolation via filtration. An efficient synthesis can achieve yields of over 90%.[6][7]

Experimental Protocol: Synthesis of [Ir(COD)Cl]₂ [6][7]

-

Inert Atmosphere: All glassware should be oven-dried and the reaction conducted under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.[8]

-

Reaction Setup: To a Schlenk flask equipped with a reflux condenser and magnetic stir bar, add ammonium hexachloroiridate(IV), (NH₄)₂IrCl₆.

-

Solvent and Reagents: Add a 3:1 mixture of 2-propanol and deionized water, followed by an excess of 1,5-cyclooctadiene (COD).

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The solution will typically change color as the iridium is reduced from Ir(IV) to Ir(I). The reaction is often refluxed for several hours to ensure complete conversion.

-

Isolation: Cool the mixture to room temperature. The yellow-orange product will precipitate out of solution.

-

Purification: Collect the solid by filtration under inert atmosphere. Wash the solid sequentially with ethanol and hexane to remove unreacted starting materials and byproducts.

-

Drying: Dry the resulting bright yellow-orange crystalline solid under high vacuum.

Causality and Application: The utility of [Ir(COD)Cl]₂ stems from its role as a blank slate. Researchers can introduce virtually any desired ligand system to generate a catalyst tailored for a specific application. Upon reaction with two equivalents of a monodentate ligand (L) or one equivalent of a bidentate ligand (L-L), the dimer is cleaved to form monomeric iridium(I) complexes of the type [Ir(COD)(L)₂]Cl or [Ir(COD)(L-L)]Cl. These are then often converted to the active cationic catalyst by anion exchange. This precursor is fundamental to applications in:

-

Asymmetric Hydrogenation: Generation of highly enantioselective catalysts by introducing chiral P,N or diphosphine ligands.[9][10]

-

C-H Activation/Borylation: A key precursor for catalysts used in the direct borylation of aromatic and heteroaromatic C-H bonds.[11][12]

-

Allylic Substitution: Formation of active catalysts for asymmetric allylic alkylation and amination reactions.[13][14]

Caption: Synthesis workflow for [Ir(COD)Cl]₂.

The Archetype: Vaska's Complex, trans-IrCl(CO)(PPh₃)₂

First synthesized in 1961, Vaska's complex is a cornerstone of organometallic chemistry.[15] It is a 16-electron, square-planar iridium(I) complex that is stable in air, making it an excellent tool for both stoichiometric and catalytic studies.[15][16]

Structural and Electronic Properties: The central iridium(I) atom is coordinated to a chloride, a carbon monoxide, and two mutually trans triphenylphosphine (PPh₃) ligands.[16] Its 16-electron configuration makes it coordinatively unsaturated and highly reactive towards oxidative addition, a key step in many catalytic cycles.[1][15]

| Property | Description |

| Chemical Formula | C₃₇H₃₀ClIrOP₂ |

| Molar Mass | 780.25 g/mol |

| Oxidation State | Ir(I) |

| Appearance | Bright yellow crystalline solid |

| Key IR Stretch (νCO) | ~1967 cm⁻¹ (in benzene)[15] |

Synthesis Rationale and Protocol: Vaska's complex is synthesized by reacting an iridium(III) salt with an excess of triphenylphosphine in a high-boiling solvent that can also serve as a source for the carbonyl ligand, such as dimethylformamide (DMF).[15][16] In this reaction, triphenylphosphine acts as both a ligand and a reducing agent, while DMF decomposes at high temperatures to provide the CO ligand.[1][17]

Experimental Protocol: Synthesis of Vaska's Complex [1][18]

-

Inert Atmosphere: The reaction should be performed under an inert atmosphere (N₂ or Ar).

-

Reaction Setup: In a Schlenk flask equipped with a reflux condenser, combine iridium(III) chloride hydrate (IrCl₃·xH₂O) and a stoichiometric excess of triphenylphosphine (PPh₃).

-

Solvent: Add anhydrous dimethylformamide (DMF).

-

Reflux: Heat the mixture to reflux. The solution will change color, and the bright yellow product will begin to crystallize from the hot solution.

-

Isolation: After cooling to room temperature, collect the yellow crystals by filtration.

-

Purification: Wash the collected solid with warm ethanol to remove triphenylphosphine oxide and other impurities, followed by a final wash with diethyl ether.

-

Drying: Dry the product under vacuum.

Causality and Application: The significance of Vaska's complex lies in its well-defined reactivity, particularly its ability to undergo reversible oxidative addition with small molecules like H₂, O₂, and alkyl halides.[15][16] This reactivity made it a foundational model for understanding key steps in homogeneous catalysis. While often studied for its fundamental properties, it also serves as a precursor for catalysts in:

-

Hydrogenation: It can catalytically hydrogenate alkenes and alkynes after oxidative addition of H₂.[15]

-

Hydrosilylation: It is a competent precatalyst for the hydrosilylation of ketones and aldehydes.[1]

-

Oxygenation: Its ability to reversibly bind O₂ was an early synthetic mimic of hemoglobin's function.[15]

The High-Performer: Crabtree's Catalyst, [Ir(COD)(PCy₃)(py)]PF₆

Developed by Robert H. Crabtree in the 1970s, this cationic iridium(I) complex pushed the boundaries of hydrogenation catalysis.[19][20] It is an air-stable, orange solid known for its exceptional activity, particularly for hydrogenating sterically hindered and unfunctionalized alkenes that are challenging for other catalysts like Wilkinson's catalyst.[3][19][20]

Structural and Electronic Properties: This is a cationic square-planar iridium(I) complex. The iridium center is bound to a 1,5-cyclooctadiene (COD) ligand, a bulky and electron-donating tricyclohexylphosphine (PCy₃) ligand, and a labile pyridine (py) ligand. The complex is isolated as a salt with a non-coordinating hexafluorophosphate (PF₆⁻) anion.[19][21]

| Property | Description |

| Chemical Formula | C₃₁H₅₀F₆IrNP₂ |

| Molar Mass | 804.90 g/mol |

| Oxidation State | Ir(I) |

| Appearance | Orange, microcrystalline solid |

| Stability | Air-stable as a solid and in solution[22] |

Synthesis Rationale and Protocol: Crabtree's catalyst is prepared from the [Ir(COD)Cl]₂ dimer. The bridging chlorides are first replaced by a more labile ligand, and then reaction with PCy₃, pyridine, and a source of the PF₆⁻ anion yields the final product.[22]

Experimental Protocol: Synthesis of Crabtree's Catalyst [22]

-

Inert Atmosphere: While the final product is air-stable, the synthesis is best performed under an inert atmosphere.

-

Starting Material: Begin with [Ir(COD)Cl]₂ dissolved in a suitable solvent like acetone.

-

Ligand Addition: Add tricyclohexylphosphine (PCy₃) and pyridine (py) to the solution.

-

Anion Exchange: Add a solution of ammonium hexafluorophosphate (NH₄PF₆) in acetone or methanol to precipitate the catalyst.

-

Isolation and Purification: Cool the mixture to ensure complete precipitation. Collect the orange solid by filtration, wash with methanol and diethyl ether, and dry under vacuum.

Causality and Application: The high activity of Crabtree's catalyst is a direct result of its specific ligand sphere. The bulky, electron-rich PCy₃ ligand promotes oxidative addition of H₂, while the labile pyridine ligand readily dissociates to open a coordination site for the alkene substrate. The cationic nature of the complex enhances its electrophilicity, further increasing its activity. Its primary applications include:

-

Hydrogenation of Hindered Alkenes: It is exceptionally effective for reducing tri- and tetrasubstituted olefins.[19][20]

-

Directed Hydrogenation: The iridium center can coordinate to polar functional groups (e.g., -OH) in the substrate, directing the hydrogenation to a specific face of the molecule and controlling stereoselectivity.[20]

-

Isotope Exchange: It catalyzes the exchange of hydrogen atoms with deuterium or tritium, providing a method for isotopic labeling.[19][21]

Chapter 2: From Precursor to Active Catalyst: The Critical Role of Ligands

An iridium precursor is rarely the active catalyst. The true catalytic species is typically generated in situ or as an isolated complex by reacting the precursor with carefully chosen ancillary ligands.[13][14] These ligands are not mere spectators; they are crucial for tuning the steric and electronic properties of the metal center, thereby dictating the catalyst's activity, selectivity, and stability.[23][24]

The general workflow involves the displacement of labile ligands (like COD or chloride) from the precursor by more strongly coordinating, tailored ligands.

Caption: General workflow from precursor to active catalyst.

Key Ligand Classes in Iridium Catalysis:

-

Phosphines: Ligands like PPh₃ and PCy₃ are classic examples. Their steric bulk and electron-donating ability can be finely tuned to influence catalyst performance.[19]

-

Chiral P,N-Ligands: Bidentate ligands containing both phosphorus and nitrogen donors, such as PHOX (phosphine-oxazoline) derivatives, are paramount in asymmetric catalysis.[25][26] They create a rigid chiral environment around the iridium center, enabling high enantioselectivity in reactions like hydrogenation.[26][27]

-

Phosphoramidites: These P,N-ligands have proven highly effective in iridium-catalyzed allylic substitution reactions, delivering exceptional enantioselectivity and regioselectivity.[13][14]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form robust bonds with iridium, leading to highly stable and active catalysts for a variety of transformations, including C-H activation.

The choice of ligand is a causal decision. For asymmetric hydrogenation, a chiral, rigid bidentate ligand is chosen to enforce a specific substrate approach geometry. For robust C-H activation, a strongly donating ligand like an NHC is selected to create a stable yet reactive metal center.

Chapter 3: Practical Considerations: Handling and Safety

While some iridium precursors like Crabtree's catalyst are air-stable, many iridium complexes, particularly the active catalytic species, are sensitive to oxygen and moisture.[8] Proper handling is essential for reproducibility and safety.

Best Practices for Handling Air-Sensitive Iridium Catalysts: [8]

-

Storage: The ideal storage method is inside a nitrogen or argon-filled glovebox.[8] If a glovebox is unavailable, store the catalyst in a tightly sealed vial under an inert atmosphere, placed within a desiccator.

-

Glassware: All glassware must be rigorously dried in an oven (e.g., 125°C overnight) and cooled under an inert atmosphere before use.

-

Solvents: Use properly dried and degassed solvents. Solvent purification systems are ideal. Alternatively, solvents should be distilled from appropriate drying agents and degassed using several freeze-pump-thaw cycles.

-

Manipulation: All manipulations of air-sensitive catalysts should be performed in a glovebox or using standard Schlenk line techniques.[8]

Safety:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[28][29]

-

While metallic iridium is relatively non-hazardous, iridium compounds and complexes should be handled with care. Avoid inhalation of dusts and skin contact.[28][30]

-

Consult the Safety Data Sheet (SDS) for each specific compound before use.[29][31]

Conclusion

The selection of an appropriate iridium(I) precursor is the critical first step in developing a successful catalytic process. Foundational complexes like [Ir(COD)Cl]₂ , Vaska's complex , and Crabtree's catalyst provide reliable, versatile, and well-understood entry points into the rich field of iridium catalysis. By understanding their synthesis, inherent reactivity, and the causal relationship between their structure and function, researchers are empowered to rationally select a precursor and combine it with a tailored ligand system. This strategic approach unlocks the full potential of iridium to forge complex molecular architectures with unparalleled efficiency and precision, continuing to drive innovation in drug discovery and materials science.

References

- Grokipedia. Vaska's complex. Vertex AI Search.

- Hartwig, J. F. (2010). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Accounts of Chemical Research, 43(10), 1286–1296.

- YouTube. (2021). Experiment #5, Synthesis and Reactivity of Vaska's Complex.

- Crabtree, R., & Quirk, J. M. (1982). An Efficient Synthesis of [Ir(cod)Cl]2 and Its Reaction with PMe2Ph to Give FAC-[IrH(PMe2C6H4)(PMe2Ph)3]. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.

- Grokipedia. Crabtree's catalyst. Vertex AI Search.

- Nell, P. G. Crabtree's Catalyst. Stanford University.

- BenchChem. (2025). Technical Support Center: Best Practices for Handling Air-Sensitive Iridium Catalysts. BenchChem.

- Hartwig, J. F. (2010). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Accounts of Chemical Research, ACS Publications.

- Hedberg, C., & Andersson, P. G. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics, ACS Publications.

- Mwansa, J. M., & Page, M. I. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC Publishing.

- Scientific Update. (2021). Vaska's complex- Reagent of the month. Scientific Update.

- Frontiers. (2021). Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes. Frontiers.

-

chemeurope.com. Crabtree's catalyst. chemeurope.com. Available at: [Link]

- Dalton Transactions. (n.d.). Synthesis, structure and reactivity of iridium complexes containing a bis-cyclometalated tridentate C^N^C ligand. RSC Publishing.

- ChemRxiv. (n.d.). Mechanistic basis for the Iridium-Catalyzed Enantioselective Allylation of Alkenyl Boronates. ChemRxiv.

- Wikipedia. (n.d.). Crabtree's catalyst. Wikipedia.

- Wikipedia. (n.d.). Vaska's complex. Wikipedia.

- BenchChem. (2025). Crabtree's Catalyst: Enhancing Hydrogenation Efficiency in Pharmaceutical Synthesis. BenchChem.

- Kunjan Iridium. (n.d.). Safe Handling and Disposal. Kunjan Iridium.